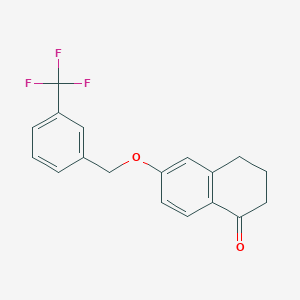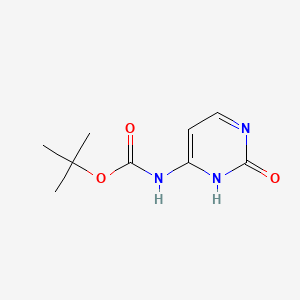![molecular formula C10H11NO4 B13100921 rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid](/img/structure/B13100921.png)
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylic acid is a complex organic compound with a unique tricyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific reaction conditions, such as the use of a strong acid or base as a catalyst. The reaction conditions, including temperature and solvent, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce production costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.0~1,5~]dec-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the nature of the target and the pathways involved. For example, the compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- rac-(1R,7S,8S,9R)-9-aminobicyclo[5.2.0]nonane-8-carboxylic acid hydrochloride
- rac-(1R,5S,6S,7R)-1-oxy-7-benzoyl-5-methyl-8-azabicyclo[4.3.0]nonane-4,9-dione
Uniqueness
rac-(1S,7R)-3-Methyl-4-oxo-10-oxa-3-azatricyclo[5210~1,5~]dec-8-ene-6-carboxylic acid is unique due to its specific tricyclic structure, which imparts distinct chemical and biological properties
Eigenschaften
Molekularformel |
C10H11NO4 |
|---|---|
Molekulargewicht |
209.20 g/mol |
IUPAC-Name |
(1S,7R)-3-methyl-4-oxo-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-ene-6-carboxylic acid |
InChI |
InChI=1S/C10H11NO4/c1-11-4-10-3-2-5(15-10)6(9(13)14)7(10)8(11)12/h2-3,5-7H,4H2,1H3,(H,13,14)/t5-,6?,7?,10-/m1/s1 |
InChI-Schlüssel |
DSGNMFPBRAMEKL-VBRPXKDXSA-N |
Isomerische SMILES |
CN1C[C@@]23C=C[C@@H](O2)C(C3C1=O)C(=O)O |
Kanonische SMILES |
CN1CC23C=CC(O2)C(C3C1=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(8S,9AR)-octahydro-1H-pyrido[1,2-a]pyrazin-8-ol](/img/structure/B13100841.png)
![Imidazo[5,1-C][1,2,4]triazine](/img/structure/B13100844.png)
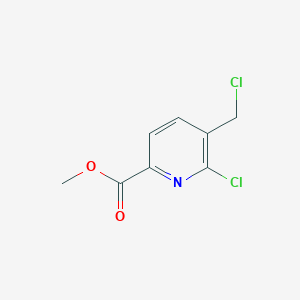
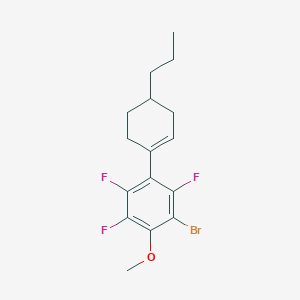
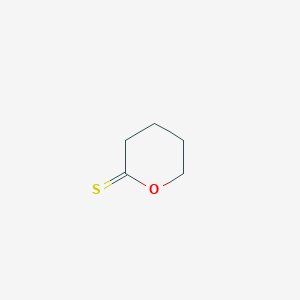
![Spiro[2.2]pentane-1,4-diamine](/img/structure/B13100871.png)
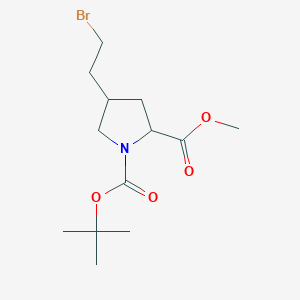

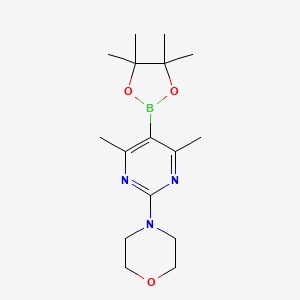
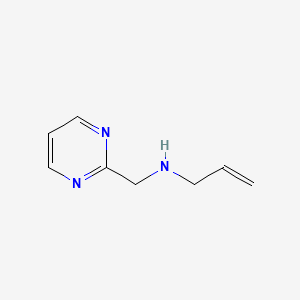
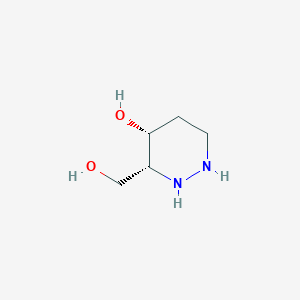
![[1,2,3]Triazolo[1,5-a]pyrimidine, 6,7-dihydro-3,5,7-triphenyl-](/img/structure/B13100911.png)
